molecular formula C11H11NO4 B3060677 6,7-Dimethoxyisoquinoline-1,3(2H,4H)-dione CAS No. 63177-14-0

6,7-Dimethoxyisoquinoline-1,3(2H,4H)-dione

Cat. No.: B3060677
CAS No.: 63177-14-0
M. Wt: 221.21 g/mol
InChI Key: JTVAUSVXSGDYTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxyisoquinoline-1,3(2H,4H)-dione is a heterocyclic organic compound that belongs to the isoquinoline family This compound is characterized by its two methoxy groups attached to the 6th and 7th positions of the isoquinoline ring, and a dione functionality at the 1st and 3rd positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxyisoquinoline-1,3(2H,4H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with various reagents to form the desired dione structure .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can target the dione functionality, converting it to corresponding alcohols.

    Substitution: The methoxy groups can be substituted under appropriate conditions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of amino or thio derivatives.

Scientific Research Applications

6,7-Dimethoxyisoquinoline-1,3(2H,4H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxyisoquinoline-1,3(2H,4H)-dione is not fully understood, but it is believed to interact with various molecular targets and pathways. Its methoxy and dione functionalities allow it to participate in hydrogen bonding and electronic interactions, which can modulate biological activity. Further research is needed to elucidate its precise mechanisms .

Comparison with Similar Compounds

    6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares the methoxy groups but lacks the dione functionality.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a fully saturated ring system.

Uniqueness: 6,7-Dimethoxyisoquinoline-1,3(2H,4H)-dione is unique due to its combination of methoxy and dione functionalities, which confer distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

6,7-dimethoxy-4H-isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-15-8-3-6-4-10(13)12-11(14)7(6)5-9(8)16-2/h3,5H,4H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVAUSVXSGDYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(=O)NC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70578105
Record name 6,7-Dimethoxyisoquinoline-1,3(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63177-14-0
Record name 6,7-Dimethoxyisoquinoline-1,3(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 8.2 g (34.1 mmol) of 2-carboxy-4,5-dimethoxybenzeneacetic acid (Tetrahedron 1975, 31, 2607) in 17 ml of conc NH4OH is evaporated to dryness. This operation is repeated. The resulting tan solid ammonium salt is suspended in 34 ml of 1,2-dichlorobenzene. The stirred mixture is boiled in an oil bath at 210° while collecting some distillate during 90 m. The cooled mixture is stirred in hexane and H2O, and the resulting solid is collected by filtration. The white solid is stirred in satd NaHCO3 for 15 m, filtered, washed with H2O, and dried to give 3.45 g (46%), mp 234-238°; MS (ES−) m/z 220.1 (M−H)−1.
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
reactant
Reaction Step One
[Compound]
Name
ammonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
34 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dimethoxyisoquinoline-1,3(2H,4H)-dione
Reactant of Route 2
6,7-Dimethoxyisoquinoline-1,3(2H,4H)-dione
Reactant of Route 3
6,7-Dimethoxyisoquinoline-1,3(2H,4H)-dione
Reactant of Route 4
6,7-Dimethoxyisoquinoline-1,3(2H,4H)-dione
Reactant of Route 5
Reactant of Route 5
6,7-Dimethoxyisoquinoline-1,3(2H,4H)-dione
Reactant of Route 6
6,7-Dimethoxyisoquinoline-1,3(2H,4H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.